molecular formula C16H14ClN3O5S B2467735 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941901-26-4

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2467735
CAS No.: 941901-26-4
M. Wt: 395.81
InChI Key: PEWKOGVFHYRWQG-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic chemical compound designed for research and development applications. Its structure incorporates a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its favorable metabolic profile and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery . This core structure is linked to a furan ring and a 4-chlorophenylsulfonyl group via a butanamide chain. The integration of the sulfonamide functionality is significant, as this group is associated with a wide range of biological activities in scientific literature, including anticancer and antiviral properties . Compounds bearing the 1,3,4-oxadiazole moiety have been reported to possess diverse biological activities, such as antiviral and anticancer effects, establishing this class of molecules as an important bioactive scaffold for investigating novel therapeutic agents . The specific arrangement of these moieties in this compound suggests potential for use in biochemical and pharmacological research, particularly in screening campaigns against specific cellular targets or disease models. Researchers may find value in this compound for exploring structure-activity relationships or as a building block for further chemical synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKOGVFHYRWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the chlorophenyl group: This step involves the sulfonylation of the chlorophenyl group using a sulfonyl chloride reagent.

    Formation of the final compound: The final step involves coupling the intermediate compounds to form the desired product under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the oxadiazole ring can be susceptible to oxidation under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Representation

The structural representation can be summarized as follows:

4 4 chlorophenyl sulfonyl N 5 furan 2 yl 1 3 4 oxadiazol 2 yl butanamide\text{4 4 chlorophenyl sulfonyl N 5 furan 2 yl 1 3 4 oxadiazol 2 yl butanamide}

Industrial Production

In industrial settings, optimization of these synthetic routes is crucial for enhancing yield and purity. Techniques such as catalysis, controlled reaction conditions (temperature and pressure), and purification methods (recrystallization, chromatography) are commonly employed.

Medicinal Chemistry

The compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial properties.

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus8
Bacillus subtilis16
Pseudomonas aeruginosa32

This suggests its potential use as an antibacterial agent in therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound can interact with specific enzymes, potentially serving as an enzyme inhibitor. Such interactions are crucial for developing new drugs targeting various diseases.

Material Science

The unique structural features of the compound make it suitable for developing advanced materials. It can be utilized in creating polymers or coatings with specific properties, enhancing material performance in various industrial applications.

The biological activities of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been explored extensively:

  • Antimicrobial Activity : As previously mentioned, it shows promising results against several bacterial strains.
  • Anticancer Potential : Preliminary studies suggest its potential in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific proteins, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound: 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide C₁₇H₁₅ClN₄O₄ 393.78 4-chlorophenyl sulfonyl, butanamide, furan-oxadiazole Not explicitly reported; inferred potential for enzyme inhibition or antimicrobial activity
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide C₂₀H₂₃ClN₄O₃S 434.94 Cyclohexyl-ethyl sulfamoyl, benzamide, furan-oxadiazole Antifungal (C. albicans), thioredoxin reductase inhibition
OZE-III: N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide C₁₃H₁₄ClN₃O₂ 279.72 4-chlorophenyl, pentanamide Antimicrobial (Staphylococcus aureus)
7h: 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide C₂₄H₂₇ClN₄O₄S₂ 535.00 Piperidinyl sulfonyl, propanamide, dimethylphenyl Not explicitly reported; structural focus on sulfonyl and piperidine motifs
6h: N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide C₁₈H₂₅N₃O₄S₂ 419.54 Ethylthio-oxadiazole, octanamide Acetylcholinesterase (AChE) inhibition

Functional Group Analysis

  • Sulfonyl vs. Sulfamoyl Groups: The target compound and LMM11 both contain sulfonyl/sulfamoyl groups linked to aromatic rings. In contrast, compound 7h incorporates a piperidinyl sulfonyl group, which may confer conformational flexibility and enhance binding to enzyme active sites .
  • Amide Linkers :

    • The target’s butanamide linker provides moderate chain length, balancing solubility and hydrophobicity. Shorter linkers (e.g., OZE-III’s pentanamide) may reduce steric hindrance but limit interactions with deeper binding pockets .
  • Oxadiazole Substituents: Furan-oxadiazole (target and LMM11) vs.

Physicochemical Properties

Property Target Compound LMM11 OZE-III 7h
Molecular Weight 393.78 434.94 279.72 535.00
LogP (Predicted) ~2.5 ~3.8 ~2.9 ~4.1
Water Solubility Moderate Low High Low
Key Functional Groups Sulfonyl, oxadiazole Sulfamoyl Chlorophenyl Piperidinyl

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic compound notable for its diverse biological activities. This compound integrates several pharmacologically relevant structural motifs, including a chlorophenyl group, a sulfonyl moiety, a furan ring, and an oxadiazole ring. These features contribute to its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O5SC_{16}H_{14}ClN_{3}O_{5}S with a molecular weight of 401.87 g/mol. Its structure can be represented as follows:

InChI InChI 1S C16H14ClN3O5S c17 11 5 7 12 8 6 11 26 22 23 10 2 4 14 21 18 16 20 19 15 25 16 13 3 1 9 24 13 h1 3 5 9H 2 4 10H2 H 18 20 21 \text{InChI }\text{InChI 1S C16H14ClN3O5S c17 11 5 7 12 8 6 11 26 22 23 10 2 4 14 21 18 16 20 19 15 25 16 13 3 1 9 24 13 h1 3 5 9H 2 4 10H2 H 18 20 21 }

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promising results in the following areas:

Antimicrobial Activity

Research indicates that compounds containing similar structural elements exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission.
  • Urease : An enzyme associated with urea metabolism.

Inhibitory assays revealed that certain derivatives of the compound exhibited strong inhibitory activity against urease with IC50 values indicating high potency .

Enzyme IC50 Value (µM)
AChEVaries by derivative
UreaseStrong inhibition noted

Docking Studies

Molecular docking studies have been performed to elucidate the interaction mechanisms between the compound and biological targets. These studies suggest favorable binding interactions with amino acids in target proteins, indicating potential for therapeutic applications .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Characterization : A series of oxadiazole derivatives were synthesized and characterized using NMR and mass spectrometry. Their biological activities were assessed through in vitro assays .
  • Antiviral Activity : Related compounds have shown antiviral properties against Tobacco Mosaic Virus (TMV), with some derivatives exhibiting approximately 50% inhibition .
  • Neuroprotective Potential : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

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